Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate
CAS No.: 72828-77-4
Cat. No.: VC18429134
Molecular Formula: C22H14N6Na2O11S2
Molecular Weight: 648.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72828-77-4 |
|---|---|
| Molecular Formula | C22H14N6Na2O11S2 |
| Molecular Weight | 648.5 g/mol |
| IUPAC Name | disodium;4-[[5-[(3-amino-4-nitrophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C22H16N6O11S2.2Na/c23-14-5-11(1-2-18(14)28(32)33)24-25-15-8-16(20(30)9-19(15)29)26-27-17-6-12(40(34,35)36)3-10-4-13(41(37,38)39)7-21(31)22(10)17;;/h1-9,29-31H,23H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
| Standard InChI Key | RCNAWNKHHOLLOE-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC(=C(C=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N)[N+](=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
The compound is formally recognized by its International Union of Pure and Applied Chemistry (IUPAC) name: disodium 4-[(E)-{(3Z)-3-[2-(3-amino-4-nitrophenyl)hydrazinylidene]-6-hydroxy-4-oxocyclohexa-1,5-dien-1-yl}diazenyl]-5-hydroxynaphthalene-2,7-disulfonate . This nomenclature reflects its bis-azo linkage architecture and the spatial arrangement of substituents across the naphthalene backbone.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 72828-77-4 | |
| EC Number | 276-888-0 | |
| Molecular Formula | ||
| Molecular Weight | 648.4897 g/mol |
Synonyms and Alternative Designations
The compound is documented under multiple aliases in chemical databases, including:
-
5-((5-((3-Amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-4-hydroxy-2,7-naphthalenedisulfonic acid, disodium salt
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2,7-Naphthalenedisulfonic acid, 4-((5-((3-amino-4-nitrophenyl)azo)-2,4-dihydroxyphenyl)azo)-5-hydroxy-, disodium salt
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DTXSID40889492 (EPA Substance Registry Service identifier) .
Structural Elucidation
Molecular Architecture
The molecule consists of a central naphthalene ring system substituted with hydroxyl (-OH), sulfonate (-SO), and dual azo (-N=N-) groups. The azo bridges connect the naphthalene core to two distinct aromatic subunits:
-
A 3-amino-4-nitrophenyl group, providing electron-withdrawing nitro (-NO) and electron-donating amino (-NH) functionalities.
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A 2,4-dihydroxyphenyl group, contributing phenolic hydroxyl groups capable of tautomerization and metal coordination .
Table 2: Key Structural Descriptors
| Descriptor | Value | Source |
|---|---|---|
| SMILES Notation | [O-]S(=O)(=O)c1cc2c(cc1/N=N/c1c(O)c(N)c(c(c1)N+[O-])N)c(O)c(c2)S(=O)(=O)[O-].[Na+].[Na+] | |
| InChI Key | VOQSTTSFXRGBMF-UHFFFAOYSA-L |
Electronic and Stereochemical Features
The extended π-conjugation system formed by the naphthalene core and azo linkages enables strong absorption in the visible spectrum, suggesting potential chromophoric applications. The sulfonate groups at positions 2 and 7 impart high water solubility, while the hydroxyl groups at positions 4, 5, and 2' facilitate hydrogen bonding and pH-dependent behavior .
Physicochemical Properties
Solubility and Stability
Synthetic Considerations
Proposed Synthesis Pathway
Though no explicit synthetic protocol is documented, the structure implies a multi-step diazotization and coupling sequence:
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Diazotization of 3-amino-4-nitroaniline under acidic conditions to form the diazonium salt.
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Coupling with resorcinol (1,3-dihydroxybenzene) to generate the intermediate monoazo compound.
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Secondary diazotization and coupling with a sulfonated naphthol derivative.
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Final neutralization with sodium hydroxide to yield the disodium salt .
Purification Challenges
The high polarity and ionic character of the product necessitate advanced purification techniques such as:
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